molecular formula C21H18N2O4 B3443968 2-(3-ACETYLANILINO)-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE

2-(3-ACETYLANILINO)-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE

Cat. No.: B3443968
M. Wt: 362.4 g/mol
InChI Key: WVYBZXHASZVENV-UHFFFAOYSA-N
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Description

2-(3-ACETYLANILINO)-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

[2-(3-acetylanilino)-2-oxoethyl] 2-methylquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-13-10-18(17-8-3-4-9-19(17)22-13)21(26)27-12-20(25)23-16-7-5-6-15(11-16)14(2)24/h3-11H,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYBZXHASZVENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ACETYLANILINO)-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Acylation of Aniline: The aniline derivative is then acylated using acetic anhydride to introduce the acetyl group.

    Esterification: The final step involves the esterification of the quinoline carboxylic acid with the acylated aniline derivative under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions ortho and para to the nitrogen atom in the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-(3-ACETYLANILINO)-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. The quinoline core interacts with the active site of the enzyme, blocking its activity. This interaction can disrupt various biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-METHYL-4-QUINOLINECARBOXYLIC ACID: Lacks the acylated aniline group but shares the quinoline core.

    3-ACETYLANILINE: Contains the acylated aniline group but lacks the quinoline core.

Uniqueness

2-(3-ACETYLANILINO)-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE is unique due to the combination of the quinoline core and the acylated aniline group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-ACETYLANILINO)-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE
Reactant of Route 2
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2-(3-ACETYLANILINO)-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE

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